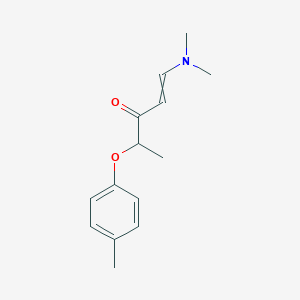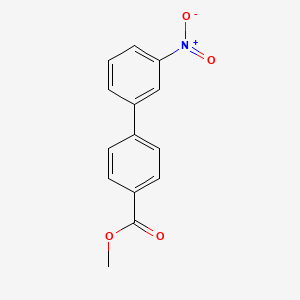
4-Acétylpiperazine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylpiperazine-1-carboximidamide is a chemical compound with the molecular formula C7H14N4O and a molecular weight of 170.21 g/mol. It is a derivative of piperazine, a heterocyclic organic compound commonly used in the pharmaceutical industry. This compound has gained significant attention due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
4-Acetylpiperazine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of poly (ADP-ribose) polymerases (PARP-1).
Medicine: Explored for its anticancer properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
The primary target of 4-Acetylpiperazine-1-carboximidamide is Poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key player in DNA repair and genomic stability, and its inhibition can lead to the death of cells with defects in certain DNA repair pathways .
Mode of Action
4-Acetylpiperazine-1-carboximidamide interacts with its target, PARP-1, by binding to the hydrophobic pocket (AD binding sites) of the enzyme . The formation of a hydrogen bond is essential for its PARP-1 inhibition activities . The introduction of strong electronegative groups or halogen atoms in the side chain of benzimidazole might improve its inhibitory activity .
Biochemical Pathways
The inhibition of PARP-1 by 4-Acetylpiperazine-1-carboximidamide affects the DNA repair pathway. PARP-1 is involved in the repair of single-strand DNA breaks. When PARP-1 is inhibited, these single-strand breaks can progress to double-strand breaks. Cells with defects in certain DNA repair pathways, such as BRCA-1 deficient cells, are unable to repair these double-strand breaks, leading to cell death .
Result of Action
The inhibition of PARP-1 by 4-Acetylpiperazine-1-carboximidamide leads to an increase in DNA damage in cells, particularly in those with defects in certain DNA repair pathways. This results in selective cell death, making the compound potentially useful for the treatment of certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylpiperazine-1-carboximidamide typically involves the reaction of piperazine with acetic anhydride and subsequent treatment with cyanamide. The reaction conditions often include:
Step 1: Reacting piperazine with acetic anhydride in the presence of a base such as pyridine or triethylamine to form 4-acetylpiperazine.
Step 2: Treating the resulting 4-acetylpiperazine with cyanamide under acidic conditions to yield 4-Acetylpiperazine-1-carboximidamide.
Industrial Production Methods
In industrial settings, the production of 4-Acetylpiperazine-1-carboximidamide may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of 4-piperazinylmethanamine.
Substitution: Formation of various substituted piperazine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine-1-carboximidamide: Another piperazine derivative with similar structural features.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with acetylcholinesterase inhibitory activity.
2-(4-[4-Acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide: A derivative explored as a PARP-1 inhibitor.
Uniqueness
4-Acetylpiperazine-1-carboximidamide stands out due to its specific acetyl and carboximidamide functional groups, which confer unique chemical reactivity and biological activity. Its potential as a PARP-1 inhibitor and anticancer agent highlights its significance in medicinal chemistry.
Propriétés
IUPAC Name |
4-acetylpiperazine-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-6(12)10-2-4-11(5-3-10)7(8)9/h2-5H2,1H3,(H3,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMUBYMCDJLVJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373325 |
Source


|
| Record name | 4-acetylpiperazine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62122-70-7 |
Source


|
| Record name | 4-acetylpiperazine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)






![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)


